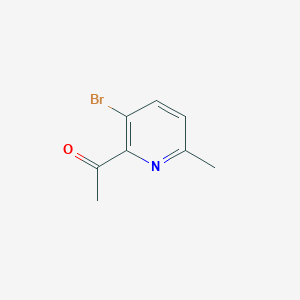
1-(3-Bromo-6-methylpyridin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-6-methylpyridin-2-yl)ethan-1-one is a brominated pyridine derivative with a molecular formula of C8H8BrNO. This compound is characterized by the presence of a bromine atom at the 3-position and a methyl group at the 6-position on the pyridine ring, with an ethanone (ketone) functional group attached to the 2-position. It is a versatile intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-6-methylpyridin-2-yl)ethan-1-one can be synthesized through several methods, including:
Direct Bromination: Bromination of 6-methylpyridin-2-ylmethanone using bromine in the presence of a suitable catalyst.
Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reaction between 3-bromo-6-methylpyridin-2-ylboronic acid and an appropriate halide.
Nucleophilic Substitution: Reaction of 2-chloro-6-methylpyridine with bromoethanone in the presence of a base.
Industrial Production Methods: In an industrial setting, the compound is typically produced via large-scale bromination reactions, ensuring high purity and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-6-methylpyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: Oxidation of the methyl group to form 3-bromo-6-methylpyridin-2-one.
Reduction: Reduction of the bromine atom to form 3-hydroxy-6-methylpyridin-2-ylmethanone.
Substitution: Nucleophilic substitution reactions at the bromine position, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) and amines, with reaction conditions typically involving heating and the use of a base.
Major Products Formed:
Oxidation: 3-bromo-6-methylpyridin-2-one
Reduction: 3-hydroxy-6-methylpyridin-2-ylmethanone
Substitution: Various substituted pyridines depending on the nucleophile used
Scientific Research Applications
1-(3-Bromo-6-methylpyridin-2-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and other therapeutic agents.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Materials Science: It is utilized in the synthesis of advanced materials, such as organic semiconductors and liquid crystals.
Mechanism of Action
1-(3-Bromo-6-methylpyridin-2-yl)ethan-1-one is similar to other brominated pyridine derivatives, such as 2-bromo-6-methylpyridine and 3-bromo-2-methylpyridine. its unique combination of functional groups and positions of substituents gives it distinct chemical properties and reactivity. These differences make it particularly useful in specific synthetic applications and biological studies.
Comparison with Similar Compounds
2-bromo-6-methylpyridine
3-bromo-2-methylpyridine
2-bromo-3-methylpyridine
3-bromo-6-methoxypyridine
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
Molecular Formula |
C8H8BrNO |
|---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
1-(3-bromo-6-methylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8BrNO/c1-5-3-4-7(9)8(10-5)6(2)11/h3-4H,1-2H3 |
InChI Key |
PNYGIWLWRFLJJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)Br)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















